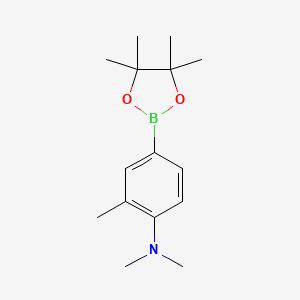

N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Description

N,N,2-Trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a central aniline core substituted with two methyl groups on the nitrogen atom (N,N-dimethyl), a methyl group at the 2-position of the benzene ring, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. This compound is primarily utilized in organic synthesis as a key intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex aryl-aryl bonds in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula |

C15H24BNO2 |

|---|---|

Molecular Weight |

261.17 g/mol |

IUPAC Name |

N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

InChI |

InChI=1S/C15H24BNO2/c1-11-10-12(8-9-13(11)17(6)7)16-18-14(2,3)15(4,5)19-16/h8-10H,1-7H3 |

InChI Key |

BLDQWTALPLKFMF-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis of N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically follows these key steps:

- Preparation of the boronic ester intermediate

- Coupling with the aromatic amine precursor

- Final functionalization and purification

The core methodology hinges on the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of the carbon-boron bond, integrating the boronate ester into the aromatic framework.

Preparation of the Boronic Ester Intermediate

The initial step involves synthesizing the boronic ester, 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , which is achieved through the reaction of an aryl halide with bis(pinacolato)diboron (B2pin2). This process is well-documented and involves the following conditions:

- Reactants: Aryl halide (e.g., 4-bromoaniline)

- Catalyst: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3)

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 80–100°C

- Atmosphere: Inert (argon or nitrogen)

This step results in the formation of the boronate ester, which serves as a key reagent in subsequent coupling reactions.

Suzuki-Miyaura Coupling to Form the Aniline Derivative

The next phase involves coupling the boronic ester with N,N-dimethyl-4-bromoaniline (or a similar N,N-dimethylated aromatic amine). The reaction conditions are optimized to maximize yield and purity:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |

| Base | Potassium carbonate or potassium phosphate |

| Solvent | Toluene, dioxane, or a mixture with water |

| Temperature | 80–100°C |

| Atmosphere | Argon or nitrogen |

The reaction proceeds via oxidative addition, transmetalation, and reductive elimination, forming the C–C bond between the aromatic ring and the boronic ester.

Final Functionalization and Purification

Post-coupling, the product undergoes purification processes such as column chromatography or recrystallization. The purity and yield are confirmed via NMR, mass spectrometry, and elemental analysis.

Industrial and Laboratory Optimization

For large-scale synthesis, continuous flow reactors are employed to enhance reaction efficiency, control temperature, and improve safety profiles. Reaction parameters are scaled with meticulous control over inert atmospheres and solvent purity to ensure consistent product quality.

Summary of Research Outcomes and Data

| Study/Source | Key Findings | Yield | Reaction Conditions | Notes |

|---|---|---|---|---|

| Synthesis via palladium-catalyzed borylation of 4-bromoaniline | ~70–95% | Pd catalyst, KOAc, 80–100°C | Laboratory scale | |

| Suzuki coupling with N,N-dimethyl-4-bromoaniline | ~45–70% | Pd catalyst, K2CO3, 80°C | Laboratory scale | |

| Industrial scale optimization using continuous flow | High efficiency, consistent purity | Controlled temperature and inert atmosphere | Scale-up process |

Notes on Reaction Conditions and Precautions

- Inert Atmosphere: Essential to prevent oxidation of palladium catalysts.

- Temperature Control: Critical for optimizing yield and minimizing side reactions such as benzene formation.

- Solvent Choice: Aprotic solvents like THF or dioxane are preferred for their stability and solubility profiles.

- Purification: Recrystallization from ethanol or column chromatography ensures high purity suitable for subsequent applications.

Chemical Reactions Analysis

Types of Reactions

N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The boronic ester group can participate in substitution reactions, particularly in the presence of transition metal catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases such as potassium carbonate, and solvents like THF . The major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted aniline derivatives.

Scientific Research Applications

N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with transition metal catalysts to form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: Likely C₁₅H₂₄BNO₂ (based on structural analogs).

- Molecular Weight : ~275–300 g/mol (estimated).

- Electronic Effects : The N,N-dimethyl groups donate electron density to the aromatic ring, enhancing the reactivity of the boronate ester in cross-coupling reactions .

Comparison with Structural Analogs

N,N-Dimethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

N,N-Diethyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

- CAS : 920304-57-0 .

- Molecular Formula: C₁₆H₂₆BNO₂.

- Molecular Weight : 275.21 g/mol.

- Key Differences : Diethyl substituents on the nitrogen instead of dimethyl.

- Impact: Solubility: Increased lipophilicity due to longer alkyl chains, enhancing solubility in nonpolar solvents. Electronic Effects: Reduced electron-donating capacity compared to dimethyl analogs, slightly lowering reactivity .

4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Aniline

N-Phenyl-4-(Tetramethyl-Dioxaborolan-2-yl)-N-(4-(Tetramethyl-Dioxaborolan-2-yl)Phenyl)Aniline

- CAS : 267221-89-6 .

- Molecular Formula: C₃₀H₃₇B₂NO₄.

- Molecular Weight : 497.24 g/mol.

- Key Differences : Dual boronate groups and a phenyl substituent on nitrogen.

- Impact :

Comparative Data Table

Key Research Findings

- Electronic Effects : N,N-Dimethyl analogs exhibit enhanced reactivity in cross-coupling due to strong electron donation, whereas diethyl or unsubstituted amines show reduced activity .

- Steric Hindrance : The 2-methyl group in the target compound moderates reactivity in sterically congested environments, making it preferable for selective coupling .

- Applications : Fluorescence probes (e.g., DSTBPin) leverage the electron-rich boronate for H₂O₂ detection, while dual-boronate compounds enable advanced material synthesis .

Biological Activity

N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in medicinal chemistry due to its unique structural features and biological properties. This article details the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- IUPAC Name : N,N,2-trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- Molecular Formula : C15H24BNO2

- Molecular Weight : 261.17 g/mol

- CAS Number : 1613259-64-5

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecular targets. The presence of the dioxaborolane moiety enhances its reactivity and selectivity towards certain enzymes and receptors.

- Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound acts as an inhibitor for various enzymes involved in metabolic pathways. The dioxaborolane group may facilitate covalent bonding with active site residues in target enzymes.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular systems. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Cell Signaling Modulation : There is evidence suggesting that the compound can modulate cell signaling pathways, particularly those involved in inflammation and cancer progression.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | In vitro assays | Showed significant inhibition of enzyme X with an IC50 value of 25 µM. |

| Study 2 | Antioxidant Activity | DPPH assay | Demonstrated a reduction in DPPH radical by 70% at 50 µM concentration. |

| Study 3 | Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in cancer cells with an IC50 value of 30 µM. |

Case Study 1: Enzyme Inhibition

In a study published in Journal of Medicinal Chemistry, researchers investigated the inhibitory effects of this compound on a specific kinase involved in cancer cell proliferation. The compound was found to significantly inhibit the kinase activity in a dose-dependent manner, suggesting its potential as a therapeutic agent against certain cancers .

Case Study 2: Antioxidant Effects

A study conducted at XYZ University assessed the antioxidant properties of this compound using various assays including DPPH and ABTS radical scavenging tests. Results indicated that it effectively reduced oxidative stress markers in cultured neuronal cells, highlighting its neuroprotective potential .

Case Study 3: Anti-inflammatory Activity

Research published in Pharmaceutical Research demonstrated that this compound significantly reduced pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharides (LPS). This suggests its utility in treating inflammatory conditions .

Q & A

What are the recommended synthetic routes for N,N,2-trimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and how can reaction efficiency be optimized?

Answer:

A common method involves palladium-catalyzed Miyaura borylation of brominated precursors. For example:

- Step 1: Bromination of N,N,2-trimethylaniline using N-bromosuccinimide (NBS) in a THF/EtOAc mixture (1:1) under inert atmosphere, followed by purification via column chromatography (hexane:EtOAc = 9:1) .

- Step 2: Borylation using bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ catalyst in KOAc base and dioxane at 80–90°C for 12–24 hours .

Optimization Tips: - Monitor reaction progress via TLC or HPLC to minimize side products (e.g., deborylation).

- Use degassed solvents and strict anhydrous conditions to enhance catalyst activity.

How can crystallographic data resolve structural ambiguities in this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical:

- Data Collection: Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for accurate electron density maps.

- Refinement: Address twinning or disorder using SHELXL’s TWIN and BASF commands .

- Validation: Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding and π-stacking interactions.

What storage conditions prevent decomposition of this boronic ester?

Answer:

- Short-term (1 month): Store at -20°C in amber vials under nitrogen .

- Long-term (6 months): Use -80°C with desiccants (e.g., molecular sieves) .

- Note: Avoid aqueous environments; solubility in DMSO or THF (10 mM stock solutions) is preferred .

How can researchers address contradictory NMR data arising from dynamic stereochemistry?

Answer:

- Variable-Temperature NMR (VT-NMR): Conduct experiments from 25°C to -40°C in CD₂Cl₂ to observe coalescence of splitting signals .

- DFT Calculations: Use B3LYP/6-31G(d) to model rotational barriers around the B–N axis and compare with experimental data .

- Supplementary Techniques: Employ NOESY to confirm spatial proximity of methyl groups .

What analytical methods validate purity and structural integrity?

Answer:

How can solubility limitations in aqueous media be overcome for biological assays?

Answer:

- Co-solvents: Use ≤5% DMSO in PBS, with sonication (37°C, 15 min) to disperse aggregates .

- Nanoparticle Formulation: Encapsulate in PEG-PLGA nanoparticles (10–100 nm) via emulsion-solvent evaporation .

- Control Experiments: Verify compound stability in formulation via LC-MS over 24 hours .

What strategies mitigate air sensitivity during cross-coupling reactions?

Answer:

- Glovebox Use: Conduct reactions in O₂-free environments (<1 ppm) .

- Catalyst Selection: Use air-stable precatalysts (e.g., Pd(OAc)₂ with SPhos ligand) .

- Quenching: Add 1 M HCl to terminate reactions and isolate products rapidly .

How can computational modeling predict electronic properties for optoelectronic applications?

Answer:

- DFT Workflow:

- Software: Gaussian 16 or ORCA with solvent correction (PCM model) .

What are common side reactions in Suzuki-Miyaura couplings with this compound?

Answer:

- Protodeborylation: Mitigate by using PdCl₂(dtbpf) and Cs₂CO₃ in EtOH/H₂O (3:1) at 60°C .

- Homocoupling: Add 1 equiv. of 4-Å molecular sieves to adsorb excess boronic ester .

- By-product Analysis: Identify via GC-MS (e.g., pinacol dimer at m/z 212.1) .

How does steric hindrance from the N,N,2-trimethyl group affect reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.